molecular formula C11H14N2O4 B8469174 Diethyl 2,4-dicyanopentanedioate CAS No. 90825-50-6

Diethyl 2,4-dicyanopentanedioate

Cat. No.: B8469174
CAS No.: 90825-50-6
M. Wt: 238.24 g/mol
InChI Key: MDTMKNDGWZBWNI-UHFFFAOYSA-N
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Description

Diethyl 2,4-dicyanopentanedioate is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

90825-50-6

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

diethyl 2,4-dicyanopentanedioate

InChI

InChI=1S/C11H14N2O4/c1-3-16-10(14)8(6-12)5-9(7-13)11(15)17-4-2/h8-9H,3-5H2,1-2H3

InChI Key

MDTMKNDGWZBWNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C#N)C(=O)OCC)C#N

Origin of Product

United States

Preparation Methods

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance enolate stability and reaction rates. Non-polar solvents like toluene led to incomplete conversions due to poor solubility of intermediates.

Temperature and Time

Elevated temperatures (50–60°C) accelerated the reaction but risked polymerization. A balance was achieved at 40°C over 24 hours, yielding 78% product.

Stoichiometry

A 2:1 molar ratio of CH-acid to ethyl α-cyanoacrylate ensured complete consumption of the starting material, minimizing dimerization side products.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Classical CyanationSimple reagentsLow regioselectivity (<50%)
Michael AdditionHigh yield (70–80%), scalabilityRequires strict anhydrous conditions
Enzymatic Catalysis*Mild conditions, eco-friendlyLimited substrate compatibility
*Theoretical approach; not yet experimentally validated for this compound.

Industrial Production Considerations

Scale-up challenges include:

  • Cost Management : Ethyl α-cyanoacrylate and specialized amines increase raw material expenses.

  • Safety Protocols : Cyanide-containing intermediates necessitate closed-system processing and rigorous ventilation.

  • Waste Streams : Neutralization of acidic byproducts requires sustainable disposal methods to meet environmental regulations.

Quality Control and Characterization

Analytical Techniques

  • NMR Spectroscopy : Confirms regiochemistry via distinct proton environments (e.g., δ 3.5–4.5 ppm for ester methylene groups).

  • IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups.

  • HPLC Purity : Reverse-phase chromatography ensures ≥95% purity for pharmaceutical applications.

Q & A

Q. How should researchers address contradictions in reported reactivity data for this compound?

  • Methodological Answer : Cross-validate results using multiple techniques (e.g., kinetic studies via NMR, computational modeling). Replicate experiments under varying conditions (pH, solvent) to identify confounding factors .

Q. What safety protocols are essential when handling this compound in catalytic reactions?

  • Methodological Answer : Nitriles can release toxic HCN under acidic conditions. Use fume hoods, PPE (nitrile gloves, goggles), and real-time gas detectors. Emergency protocols should include NaHCO₃ neutralization and immediate ventilation .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate the metabolic fate of this compound in biological systems?

  • Methodological Answer : Synthesize labeled analogs via ¹³C-cyanide incorporation or ¹⁵N-ammonia in precursor steps. Track metabolites using LC-MS/MS with selective reaction monitoring (SRM) .

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Employ Gaussian or ORCA software for DFT calculations to model transition states and electron density maps. Compare with experimental kinetic data to refine predictive accuracy .

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